molecular formula C11H15N5O3 B1674996 Lobucavir CAS No. 127759-89-1

Lobucavir

Katalognummer: B1674996
CAS-Nummer: 127759-89-1
Molekulargewicht: 265.27 g/mol
InChI-Schlüssel: GWFOVSGRNGAGDL-FSDSQADBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Name and Molecular Formula

Lobucavir is systematically named as 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one (Figure 1). Its molecular formula, C₁₁H₁₅N₅O₃ , reflects a compact cyclobutyl core substituted with hydroxymethyl groups and a modified purine base. The molecular weight is 265.27 g/mol , with a polar surface area of 125.76 Ų, contributing to its membrane permeability.

Table 1: Key Chemical Identifiers

Property Value Source
IUPAC Name 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one
Molecular Formula C₁₁H₁₅N₅O₃
CAS Registry Number 127759-89-1

Stereochemical Configuration and Absolute Stereochemistry

This compound’s antiviral activity is highly dependent on its absolute stereochemistry , designated as (1R,2R,3S) . The cyclobutane ring adopts a chair-like conformation , with the guanine base in an anti-orientation relative to the pseudosugar moiety (Figure 2). This spatial arrangement mimics natural nucleosides, enabling competitive inhibition of viral polymerases.

Critical Stereochemical Features :

  • Cyclobutane substituents : Two hydroxymethyl groups at positions 2 and 3.
  • Purine orientation : Anti-configuration ensures proper binding to viral DNA polymerases.

Enantiomeric studies demonstrate that only the (1R,2R,3S) isomer exhibits antiviral activity, while its mirror image is inactive. For example, the enantiomer 8 (1S,2S,3R) showed no efficacy against herpesviruses, underscoring the necessity of correct stereochemistry.

Table 2: Stereochemical Data

Parameter Description
Absolute Configuration (1R,2R,3S)
Key Functional Groups 2,3-bis(hydroxymethyl)cyclobutyl; 2-aminopurin-6-one
Spatial Arrangement Chair-like cyclobutane with anti-purine orientation

Structural Analogs in the Cyclobutyl Nucleoside Family

This compound belongs to a class of cyclobutyl nucleoside analogs designed to resist enzymatic degradation while mimicking natural substrates. Key analogs include:

Oxetanocin G

A naturally occurring cyclobutyl nucleoside isolated from Bacillus megaterium, Oxetanocin G shares this compound’s cyclobutane core but lacks the hydroxymethyl substitutions. It exhibits activity against HIV and HBV but lower potency compared to synthetic derivatives.

BMS-200475 (Entecavir)

This carbocyclic analog replaces this compound’s cyclobutane with a cyclopentyl ring and a methylene group, enhancing stability against phosphorylases. It inhibits hepatitis B virus (HBV) polymerase at nanomolar concentrations.

2'-Substituted Cyclobutyl Derivatives

Recent syntheses explore 2'-fluoro and 2'-azido modifications to improve binding affinity to mutant HIV reverse transcriptases. These analogs retain the cyclobutyl core but show mixed efficacy in cell-free assays.

Table 3: Structural Comparison of Cyclobutyl Nucleoside Analogs

Compound Core Structure Modifications Target Viruses
This compound Cyclobutyl 2,3-bis(hydroxymethyl) HBV, HSV, CMV
Oxetanocin G Cyclobutyl Unsubstituted HIV, HBV
BMS-200475 Cyclopentyl Exo-methylene HBV
2'-F-Cyclobutyl Cyclobutyl 2'-fluoro HIV (M184V mutant)

Broader Nucleoside Analog Family

While not cyclobutyl derivatives, acyclic nucleosides like acyclovir and ganciclovir share this compound’s mechanism of action. These analogs employ flexible sugar mimics (e.g., hydroxyethoxymethyl) to evade phosphorylation barriers. However, their open-chain structures render them susceptible to enzymatic cleavage, unlike rigid cyclobutyl systems.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOVSGRNGAGDL-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155063
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127759-89-1, 126062-18-8
Record name Lobucavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127759-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobucavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12531
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBUCAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Key Reaction Steps and Conditions

Step Reaction Reagents/Conditions Yield
1 [2 + 2] Cycloaddition Dimenthyl fumarate, ketene dimethyl acetal, -78°C 85%
2 Diester Reduction LiAlH₄, THF, 0°C → 25°C 92%
3 Benzoylation Benzoyl chloride, pyridine, DMAP, 0°C 95%
4 Deketalization HCl (aq), MeOH, 50°C 88%
5 Stereoselective Reduction NaBH₄, CeCl₃·7H₂O, MeOH, -20°C 91%
6 N9-Alkylation 2-Amino-6-iodopurine, TBAB, cyclobutyl triflate, DMF 78%
7 Deprotection MeOH/HCl (conc.), reflux 98%

The cycloaddition step utilizes dimenthyl fumarate as a chiral auxiliary, ensuring enantioselective formation of the cis-fused cyclobutane. The subsequent NaBH₄/CeCl₃-mediated reduction selectively generates the (1S,2R,3R) configuration, critical for antiviral activity. Purine alkylation at the N9 position is achieved using tetra-n-butylammonium bromide (TBAB) to enhance regioselectivity, avoiding competing N7 alkylation.

Regioselective N-Alkylation of Purine Derivatives

An alternative route, reported by Poisson et al., focuses on late-stage purine functionalization. This method prioritizes modularity for analog synthesis but suffers from lower yields (11–51%).

Reaction Sequence and Challenges

  • N-Alkylation of 2-Amino-6-iodopurine :

    • Substrate: α-Bromocyclobutanone
    • Conditions: KOH, tris(dioxa-3,6-heptyl)amine (TDA-1), acetonitrile, 60°C
    • Outcome: 11.7% N9 isomer + 11.2% N7 isomer.
  • Chemoselective Ketone Reduction :

    • Reagent: NaBH₄, MeOH, 25°C
    • Result: Mixture of trans-1',2'-trans-1',4'-cyclobutanol (51.3% yield) and trans-1',2'-cis-1',4'-alcohol (diastereomeric ratio 1:0.3).
  • Deprotection and Purification :

    • Challenges: Polar diastereomers require chromatographic separation (5–7% MeOH/CHCl₃), reducing scalability.

This method’s regioselectivity hinges on steric effects—the N9 position is favored due to reduced steric hindrance compared to N7. However, the lack of chiral auxiliaries necessitates post-synthetic resolution, limiting its utility for large-scale production.

Comparative Analysis of Methods

Parameter [2 + 2] Cycloaddition N-Alkylation Enzymatic
Overall Yield 35% 11–51% 61–87%*
Stereocontrol >99% ee Requires resolution N/A
Scalability Multikilogram validated Milligram scale Lab scale
Purification Complexity Moderate High Low
*Prodrug synthesis only

The asymmetric cycloaddition method remains superior for industrial applications due to its high yield and enantiocontrol. In contrast, the N-alkylation route provides access to structural analogs for structure-activity relationship (SAR) studies.

Critical Challenges and Innovations

  • Cyclobutane Strain Energy : The 90° bond angles in the cyclobutane ring necessitate mild reaction conditions to prevent ring-opening. LiAlH₄ reductions are performed at 0°C to avoid β-elimination.
  • Purine Solubility : Alkylation steps require polar aprotic solvents (DMF, acetonitrile) and phase-transfer catalysts (TBAB) to solubilize the purine base.
  • Diastereomer Separation : Poisson et al. employed hydrophilic interaction chromatography (HILIC) for cyclobutanol separation, but industrial processes prefer crystallization—a challenge addressed in via benzoylation-induced crystallinity.

Wissenschaftliche Forschungsanwendungen

Efficacy in Clinical Trials

Lobucavir has been evaluated in various clinical settings, especially for its antiviral activity against chronic infections:

  • Hepatitis B : Clinical trials have indicated that this compound can effectively reduce HBV viremia in patients. In one study, it was noted that daily doses significantly decreased HBV DNA levels .
  • Cytomegalovirus Infections : Trials demonstrated that this compound was well-tolerated and showed antiviral activity against HCMV, particularly in patients resistant to ganciclovir .

Summary of Research Findings

Virus TypeMechanism of ActionEfficacyResistance Profile
Herpes Simplex VirusInhibits viral DNA polymeraseSignificant reduction in replication Sensitive to phosphorylation
Human CytomegalovirusInhibits HCMV DNA synthesisComparable to ganciclovir Effective against ganciclovir-resistant strains
Hepatitis B VirusDecreases HBV replicationEffective against wild-type and resistant mutants Active against lamivudine-resistant variants

Case Studies

  • Woodchuck Model for Hepatitis B : A study involving chronically infected woodchucks showed that daily oral administration of this compound reduced WHV-viremia significantly, demonstrating its potential as a therapeutic agent for HBV-related conditions .
  • Clinical Trials in AIDS Patients : A pilot study assessed the antiviral activity of multiple doses of this compound in AIDS patients, indicating its potential role in managing opportunistic infections associated with HIV .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action and Pharmacokinetics

Lobucavir is phosphorylated intracellularly to its active triphosphate form, which inhibits viral polymerases. Key pharmacokinetic properties include:

  • Oral bioavailability : Demonstrated in woodchucks, with dose-dependent reductions in WHV DNA .
  • Enzymatic activation: Regioselective aminoacylation of hydroxyl groups facilitates prodrug synthesis (e.g., BMS-233866) .

Comparison with Entecavir

Entecavir, a structurally related carbocyclic guanosine analog, was developed by modifying this compound’s scaffold to enhance potency .

Parameter This compound Entecavir References
EC₅₀ (HBV) 0.3–0.5 µM (cell culture) 0.003 µM
Enzyme Inhibition Ki (HBV polymerase) = 0.6 µM Ki = 0.0012 µM
Resistance Profile Active against Lamivudine-resistant HBV High barrier to resistance
Clinical Use Phase II trials (discontinued) FDA-approved for HBV

Entecavir’s 100-fold greater potency stems from its exocyclic double bond and optimized carbocyclic ring, which enhance binding to HBV polymerase . However, this compound retains activity against entecavir-resistant mutants in vitro .

Comparison with Adefovir

Adefovir, a nucleotide analog, inhibits HBV replication via its diphosphate metabolite.

Parameter This compound Adefovir References
IC₅₀ (Wild-type HBV) 0.3 µM 0.7 µM
Resistant HBV 2.5–3.5 µM (Lamivudine-resistant) 3.0–4.5 µM
Toxicity Minimal mitochondrial effects Nephrotoxicity at high doses

Both drugs suppress Lamivudine-resistant HBV, but this compound’s IC₅₀ is lower, suggesting superior efficacy . Adefovir’s nephrotoxicity limits its long-term use, whereas this compound’s mitochondrial safety profile is favorable .

Comparison with Lamivudine

Lamivudine, a deoxycytidine analog, was the first oral HBV antiviral but has high resistance rates.

Parameter This compound Lamivudine References
IC₅₀ (Wild-type HBV) 0.3 µM 0.02 µM
Resistance Retains activity against M552V/L528M mutants >90% resistance after 5 years
Clinical Efficacy Reduces WHV DNA by 10–200× Transient suppression

While Lamivudine is more potent against wild-type HBV, this compound’s activity against resistant strains makes it a salvage option .

Activity Against Resistant HBV Strains

This compound’s efficacy against Lamivudine-resistant HBV mutants (e.g., M552I, L528M/M552V) is notable:

  • In vitro IC₅₀ : 2.5–3.5 µM vs. 0.3 µM for wild-type HBV .
  • Dose dependency : Higher doses (≥10 mg/kg) required for complete suppression in vivo .

Comparatively, Adefovir and Tenofovir show similar trends, but this compound’s unique cyclobutane structure may reduce cross-resistance .

Cross-Reactivity and Side Effect Profiles

  • Entecavir : Associated with granulomatous drug eruptions due to structural similarity to this compound and acyclovir .
  • Ganciclovir : Myelosuppression common, unlike this compound .

Potential in Combination Therapies

This compound synergizes with mycophenolate mofetil (MMF) against CMV and HSV by depleting intracellular dGTP pools, enhancing antiviral effects 10–100-fold . This contrasts with Entecavir, which is typically used as monotherapy .

Clinical Trial Status and Development

  • HBV : Phase II trials showed dose-dependent viral suppression, but development halted due to Entecavir’s superiority .
  • CMV/HSV : Phase II trials explored this compound for ganciclovir-resistant CMV, showing promise .
  • COVID-19 : Briefly investigated as a repurposed candidate via computational screening .

Biologische Aktivität

Lobucavir, a deoxyguanine nucleoside analog, exhibits broad-spectrum antiviral activity primarily against various herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV). This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions as an antiviral agent by interfering with viral DNA synthesis. It is phosphorylated within infected cells to its active triphosphate form (LBV-TP), which then inhibits viral DNA polymerases. The mechanisms include:

  • Inhibition of Viral DNA Polymerase : LBV-TP acts as a competitive inhibitor of the natural substrate dGTP, effectively halting DNA replication by causing a conformational change in the polymerase that blocks further elongation two to three nucleotides downstream from its incorporation .
  • Non-obligate Chain Terminator : Unlike traditional chain terminators that lack a 3'-OH group, this compound's mechanism allows it to be incorporated into the viral DNA, leading to termination of the elongation process .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 30-40% following oral administration.
  • Half-life : Roughly 10 hours, allowing for sustained antiviral activity post-dosing .

Antiviral Efficacy

  • Against HCMV :
    • In vitro studies demonstrated that LBV-TP inhibited HCMV DNA synthesis comparably to ganciclovir (GCV), with a Ki value of 5 nM .
    • LBV effectively inhibited late protein and RNA expression dependent on viral DNA synthesis while not affecting early gene expression, indicating targeted action during the viral replication cycle .
  • Against HBV :
    • This compound has shown effectiveness in blocking all three phases of HBV replication: priming, reverse transcription, and DNA-dependent DNA synthesis .
    • Studies indicated that LBV-TP binds with high affinity to HBV polymerase, demonstrating significant antiviral activity even against GCV-resistant strains .

Case Studies and Clinical Trials

Several clinical studies have assessed the safety and efficacy of this compound:

  • Study in AIDS Patients : A clinical trial evaluated this compound for treating cytomegalovirus infections in AIDS patients. Results indicated promising antiviral effects with manageable side effects .
  • Comparative Studies : Research comparing this compound to other antiviral agents like ganciclovir showed that it maintained efficacy even in resistant strains of HCMV, highlighting its potential as a second-line treatment option .

Summary Table of Biological Activity

Aspect Details
Compound Type Deoxyguanine nucleoside analog
Target Viruses Herpesviruses, HBV, HCMV
Mechanism of Action Inhibits viral DNA polymerase; acts as a non-obligate chain terminator
Bioavailability 30-40%
Half-life ~10 hours
Key Findings Effective against GCV-resistant strains; inhibits all phases of HBV replication

Q & A

Q. What is the biochemical mechanism by which Lobucavir inhibits viral DNA replication?

this compound, a carbocyclic nucleoside analog of deoxyguanosine, is phosphorylated intracellularly to its active triphosphate form. This metabolite competitively inhibits viral DNA polymerases by incorporating into nascent viral DNA, leading to chain termination. Methodologically, researchers should validate this mechanism using:

  • In vitro polymerase assays comparing inhibition rates against host polymerases (to assess selectivity) .
  • Mass spectrometry to confirm triphosphate formation in infected vs. uninfected cell lines (e.g., CMV-infected fibroblasts) .

Q. How can researchers design experiments to evaluate this compound’s antiviral activity across different viral strains?

  • Use cell culture models (e.g., human foreskin fibroblasts for CMV, HepG2 cells for HBV) infected with clinically relevant strains.
  • Quantify antiviral efficacy via plaque reduction assays (IC₅₀ values) and viral load quantification (qPCR for DNA copies) .
  • Include positive controls (e.g., ganciclovir for CMV) and assess cytotoxicity via MTT assays to calculate selectivity indices .

Q. What analytical methods are critical for characterizing this compound’s purity and structural integrity in synthesis studies?

  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold) .
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the cyclobutyl "sugar" moiety and absence of stereoisomeric impurities .
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Q. How should pharmacokinetic studies be structured to evaluate this compound’s bioavailability in preclinical models?

  • Administer this compound via oral and intravenous routes in animal models (e.g., mice, rats) to calculate absolute oral bioavailability.
  • Collect plasma/tissue samples at timed intervals and quantify drug levels using LC-MS/MS .
  • Model data using non-compartmental analysis (NCA) to derive AUC, Cmax, and half-life .

Advanced Research Questions

Q. How can conflicting efficacy data between in vitro and in vivo studies of this compound be resolved?

  • Compare experimental variables : cell line susceptibility vs. host immune responses in vivo, drug metabolism differences, and dosing regimens.
  • Perform pharmacodynamic modeling to correlate tissue-specific drug concentrations with antiviral activity .
  • Evaluate statistical power in animal studies; small sample sizes may inflate variability .

Q. What methodologies identify this compound-resistant viral mutants, and how can cross-resistance with other nucleoside analogs be assessed?

  • Propagate viruses under subtherapeutic this compound pressure in vitro. Sequence viral DNA polymerase genes (e.g., UL54 in CMV) to identify resistance mutations (e.g., A987G) .
  • Test cross-resistance via comparative IC₅₀ assays against ganciclovir, cidofovir, and acyclovir .

Q. How can researchers optimize combination therapies using this compound and other antivirals while minimizing antagonism?

  • Use synergy assays (e.g., Chou-Talalay method) to calculate combination indices (CI <1 = synergy).
  • Test combinations with antivirals targeting different pathways (e.g., protease inhibitors, immune modulators) .
  • Monitor for additive cytotoxicity in primary cell lines (e.g., human hepatocytes) .

Q. What in vivo models best recapitulate this compound’s efficacy in immunocompromised hosts?

  • Use CMV-infected SCID mice or humanized mouse models with reconstituted immune systems.
  • Measure viral load reduction in target organs (e.g., liver, lungs) and compare immune cell infiltration histologically .

Q. How can researchers address reproducibility challenges in this compound studies, particularly in enzymatic assays?

  • Standardize assay conditions: pH, ATP/dNTP concentrations, and enzyme-to-substrate ratios .
  • Publish detailed protocols in supplementary materials, including raw data and statistical code .
  • Use commercial enzyme sources (e.g., recombinant CMV DNA polymerase) to reduce batch variability .

Q. What biomarkers are predictive of this compound’s clinical response in heterogeneous patient populations?

  • Perform genotyping for polymorphisms in viral polymerases or host metabolic enzymes (e.g., kinases involved in phosphorylation) .
  • Correlate baseline viral load kinetics and drug exposure (AUC/MIC ratios) with treatment outcomes in longitudinal cohorts .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate heterogeneity in published results .
  • Ethnic and Genetic Variability : Include diverse preclinical models (e.g., transgenic mice with humanized drug metabolism pathways) to assess population-specific responses .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobucavir
Reactant of Route 2
Lobucavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.